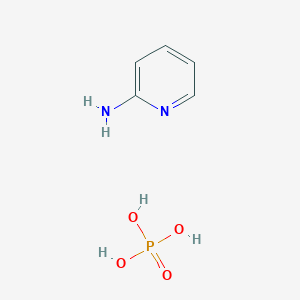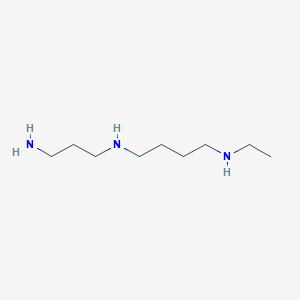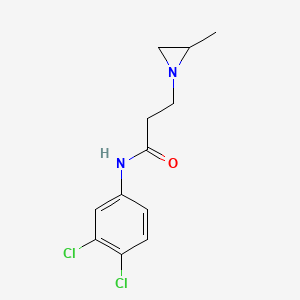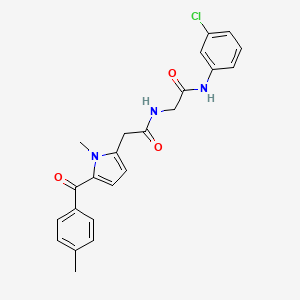
phosphoric acid;pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid;pyridin-2-amine is a compound that combines the properties of phosphoric acid and pyridin-2-amine Phosphoric acid is a triprotic acid commonly used in various industrial and chemical processes, while pyridin-2-amine is an organic compound with a pyridine ring substituted with an amino group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;pyridin-2-amine typically involves the reaction of pyridin-2-amine with phosphoric acid under controlled conditions. One common method is to dissolve pyridin-2-amine in a suitable solvent, such as water or an organic solvent, and then add phosphoric acid slowly while maintaining the temperature at a specific range. The reaction mixture is then stirred for a certain period to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to optimize yield and purity. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid;pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The amino group in pyridin-2-amine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridin-2-amine compounds .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid;pyridin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways.
Wirkmechanismus
The mechanism of action of phosphoric acid;pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid;pyridin-2-amine can be compared with other similar compounds, such as:
Phosphoric acid;pyridine: This compound lacks the amino group, resulting in different chemical properties and reactivity.
Phosphoric acid;aniline: Aniline has an amino group attached to a benzene ring, leading to different applications and reactivity compared to pyridin-2-amine.
Phosphoric acid;quinoline:
Eigenschaften
CAS-Nummer |
109682-15-7 |
|---|---|
Molekularformel |
C5H9N2O4P |
Molekulargewicht |
192.11 g/mol |
IUPAC-Name |
phosphoric acid;pyridin-2-amine |
InChI |
InChI=1S/C5H6N2.H3O4P/c6-5-3-1-2-4-7-5;1-5(2,3)4/h1-4H,(H2,6,7);(H3,1,2,3,4) |
InChI-Schlüssel |
OBEATIVZAKIZQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)


![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)



![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)



